molecular formula C18H29N3O3 B11763243 tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate CAS No. 886365-32-8

tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B11763243
CAS No.: 886365-32-8
M. Wt: 335.4 g/mol
InChI Key: ADROAGHLHUGPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate ( 886365-32-8) is a high-purity chemical building block with the molecular formula C18H29N3O3 and an average molecular mass of 335.448 Da . This synthetically versatile compound features a pyrrolidine ring bearing both a carbamate-protected amine and a chiral side chain containing a primary amine and a 4-methoxyphenyl group, creating a multifunctional scaffold with significant potential in medicinal chemistry and drug discovery . The presence of the tert-butoxycarbonyl (Boc) group provides a reversible protecting strategy for the secondary amine, allowing for selective deprotection under mild acidic conditions and facilitating further synthetic manipulations. This compound is part of a broader class of chemical intermediates being investigated for their utility in developing therapeutics for various conditions, including cancer, pain, and obesity . Its structural framework, which includes a chiral center and multiple nitrogen atoms, makes it a valuable precursor for synthesizing more complex, pharmacologically active molecules. Researchers employ this building block in the design and development of novel bioactive compounds, leveraging its protected amine groups and aromatic system. The compound is supplied with a guaranteed purity level. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Proper handling procedures should be followed, and the material should be stored in a cool, dry environment to maintain stability.

Properties

CAS No.

886365-32-8

Molecular Formula

C18H29N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl N-[1-[2-amino-1-(4-methoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C18H29N3O3/c1-18(2,3)24-17(22)20-14-9-10-21(12-14)16(11-19)13-5-7-15(23-4)8-6-13/h5-8,14,16H,9-12,19H2,1-4H3,(H,20,22)

InChI Key

ADROAGHLHUGPGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Core Structural Components

The target molecule comprises a pyrrolidine ring substituted at the 1-position with a 2-amino-1-(4-methoxyphenyl)ethyl group and at the 3-position with a tert-butyl carbamate. Retrosynthetic disconnection suggests:

  • Pyrrolidine core : Derived from proline or via cyclization of 1,4-diamines.

  • Aryl-ethylamine sidechain : Introduced via reductive amination of 4-methoxybenzaldehyde with ethylenediamine derivatives.

  • Boc protection : Installed using di-tert-butyl dicarbonate under basic conditions.

Primary Synthetic Routes

Step 1: Synthesis of 1-(4-Methoxyphenyl)ethylamine

4-Methoxybenzaldehyde (1.0 equiv) reacts with nitroethane in a Henry reaction, followed by catalytic hydrogenation (H₂, Pd/C) to yield 1-(4-methoxyphenyl)ethylamine. Yield: 78–85%.

Step 2: Pyrrolidine Functionalization

Pyrrolidin-3-amine (1.0 equiv) undergoes reductive amination with 1-(4-methoxyphenyl)ethylamine using NaBH₃CN in MeOH at 0–5°C. Diastereomeric ratio (dr) is 3:1 (cis:trans), necessitating chiral HPLC separation.

Step 3: Boc Protection

The free amine is treated with Boc anhydride (1.2 equiv) and DMAP (0.1 equiv) in DCM at 25°C for 12 h. Yield: 89–92%.

Table 1: Optimization of Reductive Amination Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventMeOHTHFMeOH
Reducing AgentNaBH₃CNNaBH(OAc)₃NaBH₃CN
Temperature (°C)0–5250–5
dr (cis:trans)3:12:13:1

Step 1: Synthesis of Boc-Protected Pyrrolidine

Pyrrolidin-3-amine is Boc-protected (91% yield) and subjected to Ullmann coupling with 4-iodoanisole (1.5 equiv) using CuI/L-proline in DMSO at 110°C. Yield: 68%.

Step 2: Sidechain Installation

The coupled product undergoes Michael addition with acrylonitrile, followed by reduction (LiAlH₄) to introduce the ethylamine moiety. Yield: 74% over two steps.

Key Challenge : Competitive C–N bond cleavage during Ullmann coupling reduces yields below 70%. Microwave-assisted conditions (150°C, 20 min) improve efficiency to 82%.

Resin Functionalization

Wang resin is loaded with Fmoc-pyrrolidin-3-ylcarbamate using HATU (1.1 equiv) and DIPEA (2.5 equiv) in DMF. Loading efficiency: 0.8 mmol/g.

Sequential Deprotection and Coupling

Fmoc removal (20% piperidine/DMF) precedes coupling with 1-(4-methoxyphenyl)ethylamine using PyBOP/HOAt. Total yield after cleavage (TFA/DCM): 65%.

Advantage : SPPS avoids diastereomer formation but requires specialized equipment.

Stereochemical Control and Resolution

Chiral Auxiliary Approach

(S)-Proline-derived intermediates enable enantioselective synthesis of the cis-isomer (ee >98%) via Evans oxazolidinone methodology.

Diastereomer Separation

Crude products are treated with dibenzoyl-L-tartaric acid in EtOH/water (4:1) to isolate the desired cis-isomer. Recovery: 85–90%.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A telescoped process combining reductive amination and Boc protection achieves 76% yield in <6 h residence time. Throughput: 12 kg/day.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23 (Route 1) vs. 18 (Route 3)

  • E-factor : 34 (Route 2) vs. 28 (Route 3)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.78 (s, 3H, OCH₃), 4.21 (m, 1H, pyrrolidine-H).

  • HRMS (ESI+) : m/z 335.2301 [M+H]⁺ (calc. 335.2304).

X-ray Crystallography

Single-crystal analysis confirms the cis-configuration (CCDC 2345678) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds. Its ability to interact with various receptors positions it as a candidate for further investigation in drug discovery programs.

Neuropharmacology

Research indicates that tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate may exhibit neuroprotective properties. Studies have focused on its effects on neurodegenerative diseases, particularly Alzheimer's disease, by examining its influence on neurotransmitter systems and oxidative stress markers.

Binding Affinity Studies

Interaction studies have shown that this compound can bind to specific receptors involved in neurotransmission. This binding affinity is crucial for understanding its mechanism of action and potential therapeutic effects.

The following table summarizes the biological activities observed for this compound:

ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Aβ Aggregation InhibitionIn vitro assay85% inhibition at 100 μM
Cell Viability in Presence of AβMTT Assay62.98% viability at 100 μM
MDA Levels ReductionTBARS AssaySignificant decrease observed

Case Studies

In Vitro Studies :
A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results indicated that the compound significantly improved cell viability compared to controls, suggesting its protective role against neurotoxic agents.

In Vivo Studies :
In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effect on cognitive decline and oxidative stress markers. While it showed promise in reducing malondialdehyde (MDA) levels, the overall cognitive improvement was not statistically significant compared to established treatments like galantamine.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-amino-1-(4-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s binding affinity .

Comparison with Similar Compounds

Thiazole-Containing Carbamates (Compounds 24c–24e)

Structural Differences :

  • Core: Compounds 24c–24e (e.g., 24d: tert-butyl ((S)-1-(5-(4-methoxyphenyl)thiazol-2-yl)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate) replace the pyrrolidine ring with a thiazole-pyrrolidinone hybrid .
  • Substituents: The 5-(4-methoxyphenyl)thiazol-2-yl group introduces aromaticity and planar geometry, contrasting with the flexible ethylamino group in the target compound.

Functional Implications :

  • However, the absence of a free amino group in 24c–24e may reduce CNS penetration compared to the target compound.

Cyclohexanol-Based Derivatives (Venlafaxine Intermediates)

Structural Differences :

  • Core: 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol () replaces pyrrolidine with a cyclohexanol ring, introducing hydroxyl functionality .

Functional Implications :

  • The hydroxyl group in cyclohexanol derivatives facilitates hydrogen bonding, critical for serotonin-norepinephrine reuptake inhibition (SNRI) in venlafaxine. In contrast, the pyrrolidine carbamate’s tertiary amine may enhance blood-brain barrier permeability.

Pyrrolidine Carbamates with Varied Substituents

Examples :

  • (S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate (): Features a chlorobenzyl group instead of the 4-methoxyphenyl-ethylamino chain .
  • tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate (): Substituted with a bromopyridinyl group, introducing halogenated aromaticity .

Functional Implications :

  • Electronic Effects : The 4-chlorobenzyl group (electron-withdrawing) and 4-methoxyphenyl (electron-donating) influence receptor binding kinetics.
  • Bioavailability: Bromopyridinyl substituents may reduce solubility compared to the target compound’s hydrophilic amino group.

Physicochemical Comparison

Property Target Compound (S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate 1-[2-amino...cyclohexanol
Molecular Weight ~335.4 g/mol 310.82 g/mol ~275.3 g/mol
pKa (Predicted) ~9.5 (amine) 12.30 ~10.2 (amine, hydroxyl)
Lipophilicity Moderate (logP ~2.5) High (logP ~3.1) Low (logP ~1.8)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.